Chemical structure and physical properties of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride
Chemical structure and physical properties of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride
An In-depth Technical Guide to 1-(Phenylsulfonyl)indole-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(phenylsulfonyl)indole-3-sulfonyl chloride, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, physical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.
Core Molecular Attributes of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride
1-(Phenylsulfonyl)indole-3-sulfonyl chloride is a crystalline solid at room temperature. The molecule incorporates two key reactive centers: the highly electrophilic sulfonyl chloride group at the 3-position of the indole ring, and the phenylsulfonyl group protecting the indole nitrogen. This dual functionality makes it a valuable intermediate for the synthesis of complex heterocyclic systems.
The phenylsulfonyl group serves a dual purpose. Firstly, it activates the indole ring for electrophilic substitution at the 3-position, facilitating the introduction of the sulfonyl chloride moiety. Secondly, it functions as a protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. This protecting group can be removed under specific conditions to yield the free indole.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| Chemical Name | 1-(Phenylsulfonyl)indole-3-sulfonyl chloride | [1][2] |
| CAS Number | 535930-73-5 | [1][3] |
| Molecular Formula | C₁₄H₁₀ClNO₄S₂ | [1][2][3] |
| Molecular Weight | 355.82 g/mol | [3] |
| Appearance | Solid, Crystalline Powder | [No specific citation] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a cool, dry place, away from moisture. | [No specific citation] |
Synthesis and Purification
The most common and efficient synthesis of 1-(phenylsulfonyl)indole-3-sulfonyl chloride involves the direct chlorosulfonation of 1-(phenylsulfonyl)indole.[4] This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating agent.
Caption: General scheme for the synthesis of sulfonamides.
A notable example is the reaction with morpholine, which proceeds in high yield to form 4-((1-(phenylsulfonyl)-1H-indol-3-yl)sulfonyl)morpholine. [4]
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. [5]The sulfonyl chloride functional group is also of great importance, as the resulting sulfonamides are key components of a wide range of therapeutic agents. [6]1-(Phenylsulfonyl)indole-3-sulfonyl chloride, by combining these two pharmacophores, serves as a valuable building block for the synthesis of novel bioactive molecules.
Precursor to Kinase Inhibitors
The N-phenylsulfonyl indole moiety is a common feature in the design of various kinase inhibitors. [7]While direct applications of 1-(phenylsulfonyl)indole-3-sulfonyl chloride in this context are not extensively documented in publicly available literature, its structural motifs are highly relevant. The ability to readily introduce a sulfonamide at the 3-position allows for the exploration of new interactions within the ATP-binding site of kinases, potentially leading to the development of novel and selective inhibitors.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display characteristic signals for the protons on the indole and phenyl rings. The proton at the 2-position of the indole ring is expected to be a downfield singlet. The aromatic protons would appear as complex multiplets. The ¹³C NMR would show distinct signals for all the carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl and PhSO₂. The presence of the chlorine atom would be indicated by the isotopic pattern of the molecular ion peak. [8]
Safety and Handling
1-(Phenylsulfonyl)indole-3-sulfonyl chloride is classified as a corrosive solid. It is known to cause severe skin burns and eye damage. [No specific citation] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(Phenylsulfonyl)indole-3-sulfonyl chloride is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for the straightforward introduction of a sulfonamide moiety onto a protected indole scaffold, providing a powerful tool for the construction of complex, biologically active molecules. Further exploration of the reactivity and applications of this compound is warranted and is likely to lead to the discovery of novel therapeutic agents.
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Bergman, J., et al. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. (URL: [Link])
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